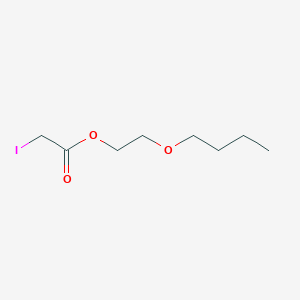![molecular formula C29H24 B14639983 1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene CAS No. 54378-44-8](/img/structure/B14639983.png)
1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(1-phenylvinyl)phenyl]methane is an organic compound characterized by its unique structure, which includes two phenylvinyl groups attached to a central methane unit
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(1-phenylvinyl)phenyl]methane typically involves the reaction of 4-bromostyrene with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of Bis[4-(1-phenylvinyl)phenyl]methane may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to facilitate the coupling reactions, and automated systems can ensure consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: Bis[4-(1-phenylvinyl)phenyl]methane can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl rings react with electrophiles such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Brominated and nitrated derivatives.
科学的研究の応用
Bis[4-(1-phenylvinyl)phenyl]methane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to enhance their mechanical properties and thermal stability.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which Bis[4-(1-phenylvinyl)phenyl]methane exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and phenyl groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic aromatic substitution and radical polymerization.
類似化合物との比較
Bis[4-(dimethylamino)phenyl]methane: Similar in structure but with dimethylamino groups instead of phenylvinyl groups.
Bis[4-(1-hydroxyethyl)phenyl]methane: Contains hydroxyethyl groups, leading to different reactivity and applications.
Uniqueness: Bis[4-(1-phenylvinyl)phenyl]methane is unique due to its combination of phenyl and vinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
特性
CAS番号 |
54378-44-8 |
|---|---|
分子式 |
C29H24 |
分子量 |
372.5 g/mol |
IUPAC名 |
1-(1-phenylethenyl)-4-[[4-(1-phenylethenyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C29H24/c1-22(26-9-5-3-6-10-26)28-17-13-24(14-18-28)21-25-15-19-29(20-16-25)23(2)27-11-7-4-8-12-27/h3-20H,1-2,21H2 |
InChIキー |
DVBGXXQHOOQCIZ-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


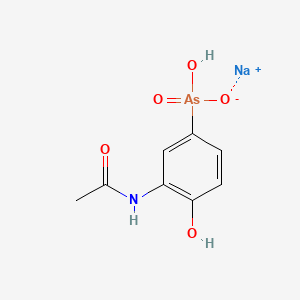
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
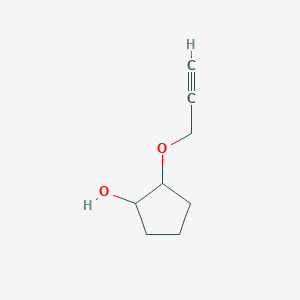
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
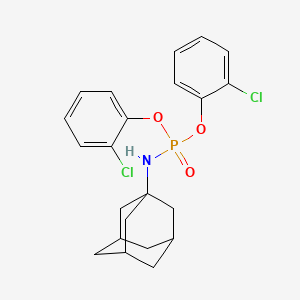
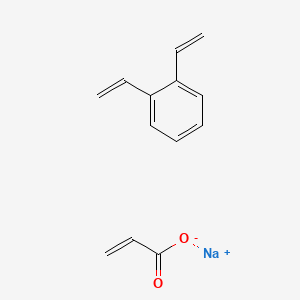
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
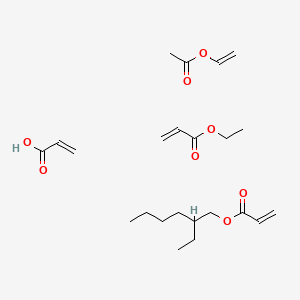

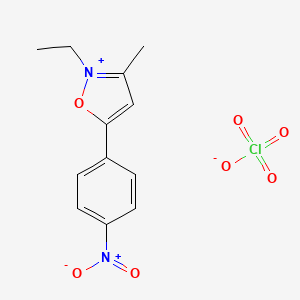
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
